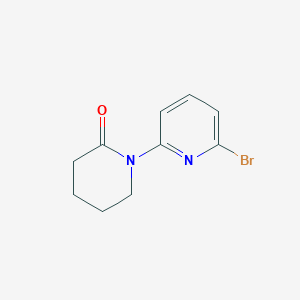

1-(6-Bromopyridin-2-YL)piperidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(6-bromopyridin-2-yl)piperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-8-4-3-5-9(12-8)13-7-2-1-6-10(13)14/h3-5H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPHLBDJDWTCRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=NC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301276435 | |

| Record name | 2-Piperidinone, 1-(6-bromo-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301276435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027512-06-6 | |

| Record name | 2-Piperidinone, 1-(6-bromo-2-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1027512-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidinone, 1-(6-bromo-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301276435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 1 6 Bromopyridin 2 Yl Piperidin 2 One

Reactivity of the Aryl Bromide Moiety

The aryl bromide functional group present in 1-(6-Bromopyridin-2-YL)piperidin-2-one is theoretically an active site for various cross-coupling reactions. The electron-deficient nature of the pyridine (B92270) ring, further influenced by the bromine atom, suggests that oxidative addition to a low-valent metal catalyst should be feasible. In general, 2-halopyridines are known to be challenging substrates in cross-coupling reactions, an issue often termed "The 2-Pyridyl Problem," due to the nitrogen atom's ability to coordinate with and sometimes deactivate the metal catalyst. acs.orgnih.gov This can lead to poor reactivity and the need for specialized ligands and conditions. acs.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a primary tool for forming new carbon-carbon and carbon-heteroatom bonds at the site of an aryl halide. sigmaaldrich.comnih.gov These reactions are fundamental in medicinal chemistry and materials science.

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures by reacting an aryl halide with an organoboron reagent. organic-chemistry.orglibretexts.org While there are many reports on the Suzuki-Miyaura coupling of various bromopyridines, no specific examples detailing the reaction conditions, catalyst systems, yields, or substrate scope for this compound were found. The successful coupling of related nitrogen-rich heterocycles often requires carefully optimized conditions, including the choice of palladium catalyst, ligand, and base to overcome catalyst inhibition. nih.govrsc.org

Sonogashira Coupling for Alkynyl-Aryl Bond Formation

The Sonogashira reaction couples aryl halides with terminal alkynes, typically using a palladium catalyst and a copper co-catalyst. sigmaaldrich.com This reaction is a powerful method for synthesizing aryl alkynes. The investigation yielded no specific protocols or results for the Sonogashira coupling of this compound.

Mechanistic Studies of Catalyst Turnover and Selectivity in Cross-Coupling

Understanding the mechanism, including the catalyst's resting state, the rate-limiting step (often oxidative addition or transmetalation), and pathways for catalyst deactivation, is crucial for optimizing cross-coupling reactions. organic-chemistry.orgnih.gov For pyridyl substrates, the mechanism can be complicated by the coordination of the pyridine nitrogen to the palladium center. nih.gov However, without experimental data on this compound, any discussion of its specific mechanistic behavior would be purely speculative.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts are increasingly used as a more earth-abundant and cost-effective alternative to palladium for cross-coupling reactions. rsc.org They can exhibit unique reactivity and are sometimes more effective for challenging substrates like aryl chlorides or electron-rich aryl bromides. The search for nickel-catalyzed reactions involving this compound also returned no specific findings.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring, particularly when substituted with an electron-withdrawing group and a good leaving group, is susceptible to nucleophilic aromatic substitution (SNAr). In this compound, the bromine atom at the C6 position serves as a leaving group. The pyridine nitrogen atom deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, especially at the ortho (C2) and para (C4) positions. wikipedia.orgquora.com

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups helps to stabilize this intermediate, thereby facilitating the reaction. libretexts.orgmasterorganicchemistry.com The reactivity of halogens as leaving groups in SNAr reactions can vary, but for many activated systems, the order is F > Cl ≈ Br > I, although this can be reversed if the cleavage of the carbon-halogen bond is the rate-determining step. nih.govsci-hub.se

A variety of nucleophiles can be employed to displace the bromide, leading to a diverse array of substituted pyridine derivatives. These reactions are fundamental in medicinal chemistry for the synthesis of new molecular entities. d-nb.info For instance, 2-bromopyridines are versatile starting materials for synthesizing 2-pyridones and other heteroarylated compounds through domino reactions that may initiate with a nucleophilic substitution step. mdpi.comdntb.gov.ua

Table 1: Examples of SNAr Reactions on 2-Halopyridines with Various Nucleophiles Note: This table presents data for analogous 2-halopyridine systems to illustrate potential reactivity.

| Nucleophile | Halopyridine | Solvent | Conditions | Product | Yield (%) | Reference |

| Sodium Phenylsulfide | 2-Iodopyridine | HMPA | 100°C, 3 min (microwave) | 2-Phenylthiopyridine | 99 | sci-hub.se |

| Sodium Methanethiolate | 2-Bromopyridine | HMPA | 120°C, 1.5 min (microwave) | 2-Methylthiopyridine | 96 | sci-hub.se |

| Benzyl Alcohol | 2-Fluoropyridine | NMP | 150°C, 10 min (microwave) | 2-Benzyloxypyridine | 88 | sci-hub.se |

| Phenylacetonitrile | 2-Chloropyridine | HMPA | 150°C, 30 min (microwave) | 2-(Benzylcyanido)pyridine | 85 | sci-hub.se |

| Piperidine (B6355638) | 2-Chloro-N-methylpyridinium | Methanol | Not specified | 2-(Piperidin-1-yl)-N-methylpyridinium | N/A | nih.gov |

Direct C-H Functionalization Adjacent to the Halogen

Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying heterocyclic scaffolds. For the pyridine ring in this compound, the C-H bonds at positions C3, C4, and C5 are potential sites for such transformations. Transition metal catalysis, particularly with ruthenium, rhodium, palladium, and copper, is often employed to achieve site-selective C-H activation. nih.gov

The position of functionalization is typically guided by a directing group. In this molecule, the pyridyl nitrogen and the carbonyl group of the piperidinone ring can act as directing groups. C-H functionalization ortho to a directing group is a common strategy. For instance, 2-arylpyridines can undergo ortho-C-H amination and arylation directed by the pyridine nitrogen. mdpi.comrsc.org

Research has shown that ruthenium(II) catalysts can effectively promote the arylation of 2-phenylpyridine (B120327) with 2-bromopyridine, demonstrating multiple C-H bond activations. mdpi.com While the bromine at C6 offers a handle for cross-coupling, the adjacent C5-H bond and the C3-H bond (ortho to the piperidinone substituent) are also targets for direct functionalization, potentially leading to poly-substituted pyridine derivatives. The choice of catalyst, oxidant, and reaction conditions can control the regioselectivity of these reactions. mdpi.comnih.gov

Table 2: Examples of C-H Functionalization on Pyridine Derivatives Note: This table shows examples on related pyridine systems to indicate the potential for C-H functionalization.

| Pyridine Substrate | Reagent | Catalyst System | Position Functionalized | Product Type | Reference |

| 2-Phenylpyridine | Aryl Bromides | [RuCl₂(p-cymene)]₂, DBU, PPh₃ | ortho-C-H of phenyl ring | Arylated 2-phenylpyridine | mdpi.com |

| 2-Arylpyridines | NH-Heterocycles | Copper-mediated | ortho-C-H of aryl ring | N-(hetero)arylated heteroarene | rsc.org |

| N-Aryl-2-aminopyridines | Alkenes | [RhCp*Cl₂]₂ | C6-H of pyridone | C6-Alkylated 2-pyridone | mdpi.com |

| N,N-diethylnicotinamide | B₂pin₂ | [Ir(cod)(OMe)]₂/dtbpy | C4-H (meta) | Borylated pyridine | nih.gov |

Reactivity of the Pyridinone Ring System

The compound can exist in tautomeric equilibrium with its 2-hydroxypyridine (B17775) form, 1-(6-bromo-2-hydroxypyridin-1-ium)-2-oxopiperidin-1-ium. However, the pyridin-2(1H)-one form is generally the predominant tautomer. wikipedia.org The reactivity of this system is distinct from that of a simple pyridine.

Electrophilic Aromatic Substitution on the Pyridinone Nucleus

The pyridine ring is notoriously unreactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. uoanbar.edu.iqgcwgandhinagar.com This effect is exacerbated in acidic media where the nitrogen becomes protonated, forming a pyridinium (B92312) salt. uoanbar.edu.iquonbi.ac.ke When substitution does occur, it is highly regioselective for the C3 (meta) position, as attack at C2 or C4 would place a destabilizing positive charge on the electronegative nitrogen atom in one of the resonance structures. quora.comquimicaorganica.org

Nucleophilic Additions to the Pyridinone Carbonyl

The carbonyl group (C=O) is characterized by a polarized double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. libretexts.orgyoutube.com This makes the carbonyl carbon a prime target for attack by nucleophiles. The reactivity of the carbonyl group is modulated by the substituents attached to it. allstudiesjournal.comlibretexts.org

In this compound, the carbonyl is part of a lactam (a cyclic amide). The lone pair of electrons on the adjacent nitrogen atom can be delocalized into the carbonyl group, reducing its electrophilicity compared to aldehydes or ketones. Despite this resonance stabilization, the carbonyl can still react with strong nucleophiles. Potential reactions include reduction with hydride reagents (e.g., NaBH₄, LiAlH₄) to yield a secondary alcohol, or attack by organometallic reagents, although the latter may be complicated by the presence of other reactive sites.

Hydrogenation and Reduction Strategies for the Pyridine Ring

The aromatic pyridine ring can be reduced to a piperidine ring through various hydrogenation methods. This transformation is a common strategy in pharmaceutical synthesis to access saturated heterocyclic cores. researchgate.netnih.gov

Catalytic hydrogenation is the most direct method, typically employing transition metal catalysts such as platinum, palladium, rhodium, or ruthenium under hydrogen pressure. researchgate.netresearchgate.netrsc.org These reactions often require elevated temperatures and pressures due to the stability of the aromatic ring. researchgate.netresearchgate.net The choice of catalyst and conditions is crucial to achieve chemoselectivity, for instance, to reduce the pyridine ring without affecting the C-Br bond (hydrogenolysis) or the lactam carbonyl. Rhodium catalysts have shown efficacy in the transfer hydrogenation of pyridinium salts under milder conditions. liv.ac.uk

Alternative reduction methods include the use of dissolving metal reductions (e.g., sodium in ethanol) or hydride reagents like samarium diiodide (SmI₂) in the presence of water, which has been shown to reduce pyridine to piperidine at room temperature. clockss.org

Table 3: Selected Methods for Pyridine Ring Reduction

| Substrate Type | Reagent/Catalyst | Conditions | Product | Key Features | Reference |

| Substituted Pyridines | PtO₂ (Adams' catalyst), H₂ | Glacial acetic acid, 50-70 bar | Substituted Piperidines | Effective but can require harsh conditions | researchgate.net |

| Pyridine | SmI₂, H₂O | THF, Room Temperature | Piperidine | Mild, room temperature reduction | clockss.org |

| Quaternary Pyridinium Salts | [Cp*RhCl₂]₂, HCOOH-Et₃N | 40°C | Piperidines or Tetrahydropyridines | Mild transfer hydrogenation, chemoselective | liv.ac.uk |

| Substituted Pyridines | Ru on Carbon, H₂ | 80°C, 6 MPa | Substituted Piperidines | Heterogeneous catalyst, reusable | rsc.org |

Reactivity of the Piperidin-2-one Ring System

The piperidin-2-one (or δ-valerolactam) ring possesses its own distinct reactivity, centered on the amide functionality. Piperidin-2-one derivatives are important structural motifs in many biologically active compounds. researchgate.netajchem-a.com

The lactam amide bond is susceptible to hydrolysis under either acidic or basic conditions, which would lead to the ring-opening of the piperidinone moiety to form a 5-aminocaproic acid derivative. This reaction is a key consideration for the compound's stability.

The carbonyl group of the lactam can be reduced, typically using strong reducing agents like LiAlH₄, to afford the corresponding saturated cyclic amine (a substituted piperidine). Reductive amination of piperidones is a common synthetic route. researchgate.net

The α-protons (at the C3 and C5 positions of the piperidinone ring) adjacent to the carbonyl group and the nitrogen atom can be deprotonated by a strong base to form an enolate or related carbanion. This intermediate can then react with various electrophiles, allowing for functionalization at these positions. Furthermore, N-substituted piperidines can undergo ring-opening or ring-contraction reactions under specific oxidative or basic conditions. researchgate.netrsc.org

Reactions at the Lactam Carbonyl Group (e.g., Reduction, Nucleophilic Attack)

The lactam carbonyl group is a central feature of the molecule's reactivity. As an amide, its carbonyl carbon is less electrophilic than that of a ketone due to the resonance contribution from the adjacent nitrogen atom. Consequently, nucleophilic attack requires potent reagents or harsh reaction conditions.

Reduction: The most common transformation of the lactam carbonyl is its complete reduction to a methylene (B1212753) group (C=O → CH₂). This is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation under high pressure. The reaction converts the this compound into the corresponding saturated piperidine, 2-(6-bromopyridin-2-yl)piperidine. This transformation is fundamental for converting the lactam scaffold into related alkaloid-like structures.

Nucleophilic Attack: Direct nucleophilic addition to the lactam carbonyl is challenging but can be forced with organometallic reagents like Grignard or organolithium compounds. Such reactions can lead to ring-opening or the formation of hemiaminal intermediates, which may be unstable. The reactivity is often lower than that of corresponding esters or ketones.

Alpha-Functionalization of the Piperidin-2-one Ring

The piperidin-2-one ring possesses two primary sites for functionalization: the C3 position (alpha to the carbonyl) and the C6 position (alpha to the nitrogen).

Functionalization at the C3 Position: The protons on the carbon atom alpha to the lactam carbonyl (C3) are acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to form a lactam enolate. This enolate is a powerful nucleophile that can react with a variety of electrophiles, including alkyl halides, aldehydes, and Michael acceptors, allowing for the introduction of diverse substituents at this position.

Functionalization at the C6 Position: Direct functionalization at the C6 position is less straightforward via enolate chemistry. However, advanced catalytic methods, such as rhodium-catalyzed C-H insertion reactions, have been developed for the site-selective functionalization of piperidine rings. nih.gov The choice of catalyst and the nature of the nitrogen-protecting group can direct the reaction to different positions on the ring. nih.gov While the N-aryl substituent in the title compound is not a traditional protecting group, analogous C-H activation strategies could potentially be adapted for functionalization at the C6 position or even on the pyridine ring.

| Target Position | Substrate Type | Catalyst | Outcome |

|---|---|---|---|

| C2-Position | N-Boc-piperidine | Rh₂(R-TCPTAD)₄ | Generates 2-substituted analogues. nih.gov |

| C2-Position | N-Brosyl-piperidine | Rh₂(R-TPPTTL)₄ | Highly diastereoselective C-H functionalization. nih.gov |

| C4-Position | N-α-oxoarylacetyl-piperidines | Rh₂(S-2-Cl-5-BrTPCP)₄ | Produces 4-substituted analogues. nih.gov |

| C3-Position | N-Boc-tetrahydropyridine | Rhodium Catalysts | Indirect approach via cyclopropanation followed by reductive ring-opening. nih.gov |

Ring-Opening and Rearrangement Reactions of the Piperidin-2-one

The piperidin-2-one ring can undergo cleavage or structural reorganization under specific conditions.

Ring-Opening: The amide bond of the lactam can be cleaved through hydrolysis under either acidic or basic conditions. This reaction opens the piperidin-2-one ring to form 5-aminopentanoic acid derivatives. For the title compound, hydrolysis would yield 5-(6-bromopyridin-2-ylamino)pentanoic acid. This ring-opened product presents new functional handles—a carboxylic acid and a secondary amine—for further derivatization, such as in peptide couplings or Ugi multi-component reactions.

Rearrangement Reactions: Piperidin-2-one scaffolds can be precursors for complex molecular rearrangements. For instance, a novel aza-semipinacol-type rearrangement has been observed in the synthesis of bromo-substituted indeno[1,2-b]pyridin-2-ones, which are structurally related lactam systems. nih.gov Such rearrangements are triggered by the formation of an N-acyliminium ion intermediate, leading to a migration of a carbon-based group and the formation of a new polycyclic architecture. nih.gov

Multi-Component Reactions (MCRs) Involving this compound as a Building Block

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are powerful tools for rapidly generating molecular diversity. nih.gov While this compound itself may not be a direct substrate for common MCRs, its derivatives obtained from reactions described above (e.g., ring-opening) are excellent candidates.

For example, the ring-opened product, 5-(6-bromopyridin-2-ylamino)pentanoic acid, contains the necessary amine and carboxylic acid functionalities to participate as the amino acid component in the Ugi four-component reaction (U-4CR) . nih.gov This reaction, which also involves an aldehyde, an isocyanide, and an amine, would allow for the attachment of four new points of diversity in a single, efficient step. Similarly, derivatives can be designed to participate in other MCRs like the Passerini reaction or the Groebke-Blackburn-Bienaymé (GBB) reaction . nih.govrug.nl The synthesis of highly functionalized piperidines has been achieved through pseudo five-component reactions, demonstrating the power of MCRs in constructing this heterocyclic core. researchgate.net

| Reaction Name | Components | Potential Application for Derivatives |

|---|---|---|

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | The ring-opened amino acid derivative can serve as the carboxylic acid and amine component. nih.gov |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | The ring-opened carboxylic acid could be a substrate. nih.gov |

| Groebke-Blackburn-Bienaymé Reaction | Aldehyde, Isocyanide, Amidine-containing heterocycle | Derivatives featuring an amidine group could be used to synthesize fused imidazopyridines. rug.nl |

| Hantzsch Dihydropyridine (B1217469) Synthesis | Aldehyde, two equivalents of a β-ketoester, Ammonia/Amine | Amine-containing derivatives could participate in the synthesis of dihydropyridine scaffolds. nih.gov |

Cascade and Tandem Reactions for Complex Molecular Architectures

Cascade (or tandem) reactions involve a sequence of intramolecular or intermolecular transformations where subsequent reactions occur as a direct consequence of the functionality generated in a previous step, all within a single reaction vessel. These processes are highly efficient for building complex molecules from simple precursors.

The structure of this compound is well-suited for initiating such cascades. The bromine atom on the pyridine ring is a key functional group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which can be used to introduce new functionalities that subsequently participate in an intramolecular cyclization or rearrangement.

Furthermore, synthetic strategies for related piperidine alkaloids have utilized one-pot tandem reactions, such as a sequence involving the reduction of an alkyne, reductive ring-opening of an aziridine (B145994) precursor, and intramolecular reductive amination to stereoselectively form cis-2,6-disubstituted piperidines. rsc.org Cascade reactions can also be initiated through N-alkylation of a lactam, which can trigger subsequent intramolecular cyclizations or rearrangements, as seen in the chemistry of other heterocyclic systems like indigo. mdpi.com The synthesis of functionalized indeno[1,2-b]pyridin-2-ones via an aza-semipinacol-type rearrangement is another example of a cascade process that builds molecular complexity from a simpler lactam precursor. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution and the solid state. For 1-(6-bromopyridin-2-yl)piperidin-2-one, a combination of one-dimensional and two-dimensional experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to confirm the specific linkage between the bromopyridine and piperidinone rings.

Two-dimensional NMR experiments are critical for mapping the complex spin systems within the molecule. While direct experimental data for this specific compound is not widely published, a standard analytical approach using 2D NMR would resolve the structure.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comprinceton.edu For this compound, COSY would reveal correlations between the adjacent methylene (B1212753) groups (H-3/H-4, H-4/H-5) within the piperidinone ring. It would also show correlations between the coupled protons on the bromopyridine ring (H-3'/H-4' and H-4'/H-5').

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton signal with the carbon atom to which it is directly attached. rsc.orgyoutube.com This technique allows for the unambiguous assignment of carbon signals that bear protons. An edited HSQC experiment can further differentiate methylene (CH₂) groups from methine (CH) groups.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably the most powerful tool for piecing together molecular fragments. It detects long-range correlations between protons and carbons over two to four bonds. princeton.edu The key correlation for this molecule would be between the protons on the C-3 methylene of the piperidinone ring and the C-2' carbon of the pyridine (B92270) ring, confirming the N-C bond that links the two heterocyclic systems. Other crucial HMBC correlations would connect the pyridine protons to their neighboring carbons, solidifying the substitution pattern. rsc.orgresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.eduresearchgate.net NOESY is vital for determining the preferred conformation and stereochemistry of the molecule. For instance, a NOESY correlation between the H-3' proton of the pyridine ring and the H-3 protons of the piperidinone ring would provide insight into the rotational orientation around the N-C bond.

The following table presents the predicted ¹H and ¹³C NMR chemical shifts, which are essential for interpreting the 2D spectra.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| 3 | ~2.5 ppm (t) | ~32 ppm | COSY: H-4 HSQC: C-3 HMBC: C-2, C-4, C-5, C-2' |

| 4 | ~1.9 ppm (m) | ~21 ppm | COSY: H-3, H-5 HSQC: C-4 HMBC: C-3, C-5, C-6 |

| 5 | ~1.9 ppm (m) | ~23 ppm | COSY: H-4, H-6 HSQC: C-5 HMBC: C-4, C-6 |

| 6 | ~3.6 ppm (t) | ~51 ppm | COSY: H-5 HSQC: C-6 HMBC: C-2, C-4, C-5 |

| 2 | - | ~170 ppm | - |

| 3' | ~7.1 ppm (d) | ~115 ppm | COSY: H-4' HSQC: C-3' HMBC: C-2', C-4', C-5' |

| 4' | ~7.7 ppm (t) | ~140 ppm | COSY: H-3', H-5' HSQC: C-4' HMBC: C-2', C-3', C-5', C-6' |

| 5' | ~7.4 ppm (d) | ~120 ppm | COSY: H-4' HSQC: C-5' HMBC: C-3', C-4', C-6' |

| 2' | - | ~155 ppm | - |

| 6' | - | ~142 ppm | - |

Beyond the standard 2D experiments, more specialized NMR pulse sequences can be employed to clarify specific structural details. For example, the DEPT (Distortionless Enhancement by Polarization Transfer) sequence is routinely used to distinguish between CH, CH₂, and CH₃ carbons, which simplifies the analysis of the ¹³C spectrum and complements the information from HSQC. For molecules with complex overlapping signals, selective 1D NOE or 1D TOCSY (Total Correlation Spectroscopy) experiments can be performed. These experiments irradiate a specific proton signal and detect which other protons are spatially close (1D NOE) or part of the same spin system (1D TOCSY), providing clearer data than their 2D counterparts in crowded spectral regions.

Solid-state NMR (ssNMR) provides structural information on materials in their solid, crystalline form. This technique is particularly valuable for studying polymorphism, where a single compound can exist in multiple crystalline forms with different physical properties. nih.gov Different polymorphs of this compound would exhibit distinct ¹³C ssNMR spectra. These spectral differences arise from variations in molecular conformation and the arrangement of molecules within the crystal lattice (intermolecular packing). nih.gov By comparing the ssNMR spectra with data from techniques like X-ray diffraction, it is possible to characterize different polymorphs and understand the conformational changes that occur in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a compound's elemental formula. For this compound, with the molecular formula C₁₀H₁₁BrN₂O, HRMS can distinguish its exact mass from other formulas having the same nominal mass. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, providing a clear signature for the presence of a single bromine atom. spectrabase.com

| Formula | Isotope | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₀H₁₁BrN₂O | ⁷⁹Br | 269.0026 |

| ⁸¹Br | 271.0005 |

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, typically through collision-induced dissociation (CID). nih.gov Analyzing the resulting fragment ions helps to elucidate the molecule's structure by revealing its weakest bonds and most stable substructures. The fragmentation pattern of this compound would likely be characterized by two primary pathways: cleavage of the piperidinone ring and rupture of the bond connecting the two rings. nih.govresearchgate.net

Proposed Fragmentation Pathways:

Piperidinone Ring Cleavage: Loss of neutral fragments such as CO (28 Da) or ethene (C₂H₄, 28 Da) from the piperidinone ring is a common pathway for lactams. nist.gov

Inter-ring Cleavage: Scission of the N-C bond between the piperidinone nitrogen and the pyridine C-2' carbon would lead to fragment ions corresponding to the bromopyridinyl moiety (m/z 157/159) and the piperidinone moiety.

The following table outlines the major expected fragments from an MS/MS experiment.

| Proposed Fragment (m/z) | Lost Neutral Fragment | Proposed Structure of Fragment |

|---|---|---|

| 241/243 | CO | [M - CO]⁺ |

| 157/159 | C₅H₈NO• | [C₅H₄BrN]⁺ (Bromopyridinium ion) |

| 98 | C₅H₃BrN• | [C₅H₈NO]⁺ (Protonated piperidinone radical cation) |

| 78 | Br•, C₅H₃N | [C₅H₄N]⁺ (Pyridinium ion) |

The structural and electronic properties of this compound are primarily determined through methods such as X-ray crystallography and vibrational spectroscopy. These techniques provide a microscopic view of its atomic arrangement and bonding characteristics.

X-ray Crystallography

Single crystal X-ray diffraction is the definitive method for determining the absolute configuration and solid-state conformation of a molecule. While a specific crystal structure for this compound is not available in the reviewed literature, analysis of closely related structures provides significant insight into its expected molecular geometry.

Table 1: Expected Crystallographic Parameters for this compound Based on Related Structures

| Parameter | Expected Value/Range | Reference Moiety |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for similar organic molecules researchgate.net |

| Space Group | P2₁/c or similar | Common for centrosymmetric packing mdpi.com |

| C-Br Bond Length (Å) | ~1.91 | tris[(6-bromopyridin-2-yl)methyl]amine nih.gov |

| C=O Bond Length (Å) | ~1.23 | Typical lactam carbonyl bond |

| Lactam C-N Bond Length (Å) | ~1.34 | Typical amide C-N bond |

Analysis of Intermolecular Interactions (e.g., Halogen Bonding)

In the solid state, the bromine atom on the pyridine ring is expected to be a key participant in intermolecular interactions, particularly halogen bonding. Halogen bonds (C–Br···X, where X is a halogen, O, or N) are directional interactions that can significantly influence crystal packing. In the crystal structure of tris[(6-bromopyridin-2-yl)methyl]amine, stabilizing intermolecular Br···Br interactions are observed. nih.gov

For this compound, the lactam carbonyl oxygen is a potent halogen bond acceptor. Therefore, strong C-Br···O=C interactions are highly probable, leading to the formation of supramolecular chains or dimers. Other potential interactions include weak C-H···O and C-H···N hydrogen bonds involving the piperidinone and pyridine rings, which would further stabilize the crystal lattice.

Vibrational Spectroscopy (IR and Raman)

A detailed study of 6-bromopyridine-2-carbaldehyde (B14951) provides well-assigned vibrational modes for the bromopyridine moiety. mdpi.com The piperidin-2-one ring, a cyclic amide (lactam), has a very strong and characteristic C=O stretching vibration.

Table 2: Predicted Prominent Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Ring of Origin | Comments |

|---|---|---|---|

| C-H stretching (aromatic) | 3100–3000 | Pyridine | Medium to weak intensity. mdpi.com |

| C-H stretching (aliphatic) | 3000–2850 | Piperidinone | Multiple bands from CH₂ groups. |

| C=O stretching (amide I) | 1680–1650 | Piperidinone | Very strong in IR, characteristic of lactams. |

| C=C, C=N stretching | 1600–1400 | Pyridine | Multiple bands, characteristic of the pyridine ring. mdpi.comrsc.org |

| CH₂ scissoring/bending | ~1465 | Piperidinone | Medium intensity. |

| C-N stretching | 1350–1250 | Both | Coupling of pyridine and piperidinone C-N bonds. |

| Ring breathing | ~1000 | Pyridine | Raman active. mdpi.com |

The precise position of the amide I band (C=O stretch) can be sensitive to hydrogen bonding and other intermolecular interactions within the crystal lattice.

Chiroptical Spectroscopies (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives

The parent compound, this compound, is achiral and therefore optically inactive. However, the introduction of a stereocenter would yield chiral derivatives that could be analyzed using chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

For example, if a substituent were introduced at the C3, C4, or C5 position of the piperidinone ring, the resulting compound would be chiral. The CD spectrum of such a derivative would show distinct Cotton effects corresponding to the electronic transitions of its chromophores. The primary chromophores in this molecule are the bromopyridine ring (π→π* transitions) and the lactam group (n→π* transition of the carbonyl).

The analysis of CD data for adenine (B156593) nucleoside derivatives shows that chromophores can have multiple electronic transitions, each potentially giving rise to a CD band. nih.gov For a chiral derivative of the title compound, the π→π* transitions of the bromopyridine ring would likely appear in the 250-300 nm region, while the weaker n→π* transition of the lactam carbonyl would be expected at a longer wavelength (>300 nm). The sign and intensity of these Cotton effects are directly related to the absolute configuration of the stereocenter(s) and the conformation of the molecule. These techniques would be indispensable for the stereochemical assignment of any synthesized chiral derivatives.

Computational and Theoretical Investigations of 1 6 Bromopyridin 2 Yl Piperidin 2 One

Electronic Structure and Molecular Orbital Analysis

A thorough examination of the electronic properties of 1-(6-Bromopyridin-2-YL)piperidin-2-one would form the foundation of its theoretical characterization.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. This involves optimizing bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. From this optimized geometry, a wealth of electronic properties can be calculated, which would typically be presented in a data table.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Unit |

| Total Energy | (Specific Value) | Hartrees |

| Dipole Moment | (Specific Value) | Debye |

| Ionization Potential | (Specific Value) | eV |

| Electron Affinity | (Specific Value) | eV |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate how a molecule will interact with other chemical species. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Orbital | Energy | Unit |

| HOMO | (Specific Value) | eV |

| LUMO | (Specific Value) | eV |

| HOMO-LUMO Gap | (Specific Value) | eV |

Note: The values in this table are hypothetical and represent the type of data obtained from FMO analysis.

Charge Distribution and Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), susceptible to nucleophilic attack. For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential and the hydrogen atoms as areas of positive potential.

Conformational Analysis and Dynamics

The flexibility of the piperidin-2-one ring and its linkage to the bromopyridine moiety means that this compound can exist in multiple conformations.

Potential Energy Surface Scans for Conformational Isomers

To explore the different possible spatial arrangements (conformers) of the molecule, potential energy surface (PES) scans would be performed. This involves systematically changing specific dihedral angles (the angles between planes of atoms) and calculating the corresponding energy. The results would reveal the low-energy, stable conformers and the energy barriers between them. For instance, the piperidine (B6355638) ring can adopt various conformations such as chair, boat, or twist-boat forms. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time. An MD simulation of this compound in a simulated environment (e.g., in a solvent like water) would reveal its dynamic behavior, including conformational changes, vibrations, and interactions with its surroundings. This would offer a more realistic picture of the molecule's behavior than static calculations alone.

Spectroscopic Property Prediction and Validation

Computational spectroscopy is a powerful tool for interpreting and predicting the spectral characteristics of molecules. By employing methods rooted in quantum mechanics, it is possible to calculate the spectroscopic parameters for "this compound," which can then be compared with experimental data for validation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Quantum chemical calculations, particularly using Density Functional Theory (DFT), enable the accurate prediction of NMR parameters such as chemical shifts (δ) and spin-spin coupling constants (J). mdpi.comnih.gov

The standard approach involves first optimizing the molecular geometry of "this compound" using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net Following geometry optimization, the NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

These calculations can predict the ¹H and ¹³C NMR chemical shifts for each unique nucleus in the molecule. For instance, the protons on the piperidinone ring would have distinct predicted shifts from those on the bromopyridine ring, influenced by the electronic environment created by the bromine atom, the nitrogen atoms, and the carbonyl group. Similarly, the coupling constants between adjacent protons can be calculated, providing valuable information about the dihedral angles and connectivity within the molecule. Comparing these computed values with experimental spectra helps to confirm the proposed structure and assign specific resonances. researchgate.net For complex systems, considering conformational averaging and the presence of explicit solvent molecules in the calculations can significantly improve the accuracy of the predicted chemical shifts, especially for nuclei sensitive to solvent interactions like polar protons and nitrogens. nih.gov

Table 1: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (δ, ppm)

| Proton Position | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Pyridine (B92270) H-3 | Data not available | Data not available |

| Pyridine H-4 | Data not available | Data not available |

| Pyridine H-5 | Data not available | Data not available |

| Piperidinone H-3 | Data not available | Data not available |

| Piperidinone H-4 | Data not available | Data not available |

| Piperidinone H-5 | Data not available | Data not available |

| Piperidinone H-6 | Data not available | Data not available |

Note: This table is illustrative. Specific computational data for this exact compound is not available in the cited literature.

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. These spectra arise from the vibrations of atoms within the molecule, and each vibrational mode has a characteristic frequency.

The process begins with the calculation of the optimized geometry of "this compound" at a specific level of theory, such as DFT with the B3LYP functional. researchgate.net Subsequently, the harmonic vibrational frequencies are determined by calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). uit.nowisc.edu Diagonalizing this matrix yields the frequencies and intensities of the fundamental vibrational modes. uit.no

The resulting calculated spectrum can be visualized and compared to experimental FTIR and FT-Raman spectra. Key vibrational modes for this molecule would include the C=O stretch of the piperidinone ring, C-N stretching vibrations, C-H bending and stretching modes of both rings, and vibrations involving the C-Br bond. Theoretical calculations aid in the precise assignment of these bands, which can sometimes be ambiguous in experimental spectra alone. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental data. researchgate.net

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch (Piperidinone) | Data not available | Data not available |

| C-N Stretch (Pyridine-Ring) | Data not available | Data not all available |

| C-Br Stretch | Data not available | Data not available |

| Aromatic C-H Stretch | Data not available | Data not available |

| Aliphatic C-H Stretch | Data not available | Data not available |

Note: This table is illustrative. Specific computational data for this exact compound is not available in the cited literature.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. biochempress.comyoutube.com This technique calculates the energies of electronic transitions from the ground state to various excited states.

The simulation starts with an optimized ground-state geometry of the molecule. acs.org Then, TD-DFT calculations are performed to obtain the vertical excitation energies and their corresponding oscillator strengths. The excitation energy corresponds to the wavelength of light absorbed (λ_max), while the oscillator strength relates to the intensity of the absorption band. researchgate.net

For "this compound," the UV-Vis spectrum is expected to be dominated by π→π* and n→π* transitions associated with the bromopyridine aromatic system and the carbonyl group of the piperidinone lactam. The choice of functional is critical, with range-separated functionals like CAM-B3LYP or ωB97X often providing more accurate results for charge-transfer and long-range excitations. acs.orgresearchgate.net The inclusion of solvent effects, either implicitly through models like the Polarizable Continuum Model (PCM) or explicitly, is crucial as they can significantly shift the absorption maxima. nih.gov Comparing the simulated spectrum with the experimental one helps to understand the nature of the electronic transitions responsible for the observed absorption bands. biochempress.com

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides a virtual laboratory to explore the detailed pathways of chemical reactions, offering insights that are often inaccessible through experimental means alone.

Understanding the mechanism of reactions involving "this compound," such as its synthesis via palladium-catalyzed amination, requires the identification of all relevant intermediates and transition states. nih.govresearchgate.net

Computational chemists use algorithms to locate the transition state (TS) structures, which are first-order saddle points on the potential energy surface. Once a TS is located, its structure can be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy or energy barrier for that step. rsc.org

Table 3: Illustrative Calculated Energy Barriers for a Hypothetical Reaction Step

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Oxidative Addition | Data not available | Data not available | Data not available | Data not available |

| Reductive Elimination | Data not available | Data not available | Data not available | Data not available |

Note: This table is illustrative. Specific computational data for this exact compound is not available in the cited literature.

The solvent can have a profound impact on reaction rates and mechanisms. rsc.org Computational models can account for these effects in two primary ways: implicitly or explicitly.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the energies of reactants, intermediates, and transition states.

Applications of 1 6 Bromopyridin 2 Yl Piperidin 2 One in Organic Synthesis and Materials Science Research

A Versatile Synthetic Building Block and Intermediate

The presence of a reactive bromo-substituted pyridine (B92270) ring and a lactam functionality makes 1-(6-Bromopyridin-2-YL)piperidin-2-one a valuable intermediate in organic synthesis. Its structure is amenable to a variety of chemical transformations, enabling the construction of more complex molecular frameworks.

Precursor to Complex Nitrogen Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The N-aryl lactam scaffold of this compound serves as a key starting point for the synthesis of fused nitrogen heterocycles. The bromine atom on the pyridine ring is particularly significant as it provides a handle for intramolecular cyclization reactions. For instance, Brønsted acid-catalyzed intramolecular aldol-like condensations of similar alkylpyridine derivatives have been shown to yield pyridyl-substituted hydroxy lactams. nih.gov This suggests that under appropriate acidic conditions, the piperidinone ring of this compound could potentially undergo cyclization to form novel fused heterocyclic systems.

Furthermore, palladium-catalyzed reactions are a powerful tool for C-N bond formation. Intramolecular amination of related N-(halopyridin-2-yl) amides can lead to the synthesis of tricyclic lactams. acs.org The 6-bromo-2-pyridyl moiety in this compound is well-suited for such transformations, potentially enabling the synthesis of complex, polycyclic nitrogen-containing structures through intramolecular cross-coupling reactions. The synthesis of various fused nitrogen heterocycles often proceeds through cascade reactions, where a single starting material undergoes a series of transformations in one pot to generate a complex product. researchgate.netmdpi.comnih.gov The reactivity of the bromopyridine and piperidinone components of this compound makes it a promising candidate for such cascade reactions, leading to the efficient construction of diverse heterocyclic scaffolds.

Reagent in Multi-Step Organic Transformations

In the context of multi-step synthesis, this compound can be envisioned as a crucial intermediate. The bromo-substituent allows for its incorporation into larger molecules via cross-coupling reactions, such as the Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination reactions. youtube.com For example, palladium-catalyzed amination of related bromo-substituted N-aryl compounds is a well-established method for forming C-N bonds. nih.govresearchgate.net This allows for the attachment of various amine-containing fragments to the pyridine ring, significantly increasing molecular complexity.

The lactam ring itself can also be a site for further functionalization. For instance, the synthesis of N-aryl piperidines from pyridinium (B92312) salts via reductive transamination highlights the versatility of the pyridine and piperidine (B6355638) moieties in multi-step sequences. nih.gov While this specific reaction involves a pyridinium salt, it demonstrates the potential for transformations involving the N-pyridyl piperidone core. The strategic placement of the bromo and lactam functionalities allows for a stepwise and controlled approach to building complex target molecules, a cornerstone of modern organic synthesis. libretexts.orgnih.gov

Role in Catalyst Development and Ligand Design

The development of new catalysts and ligands is essential for advancing asymmetric synthesis and creating novel materials. The structural features of this compound and its derivatives make them attractive candidates for ligand design.

Integration into Chiral Ligands for Asymmetric Catalysis

Chiral ligands are crucial for enantioselective catalysis, which is vital in the pharmaceutical industry. Pyridine-derived ligands are widely used in asymmetric catalysis due to their strong coordination to metal centers. nih.gov The N-(pyridin-2-yl) portion of this compound can act as a coordinating group for a metal catalyst. By introducing chirality into the piperidinone ring or by using the existing structure as a scaffold for chiral auxiliaries, it is possible to design novel chiral ligands.

For example, the asymmetric hydrogenation of N-heteroarenes has been achieved using ruthenium catalysts with chiral diamine ligands, leading to chiral tridentate nitrogen ligands. acs.org This demonstrates the potential to modify the pyridine and piperidine rings to create a chiral environment around a metal center. The development of chiral N,N'-dioxides from amino acids has also led to a new class of ligands for asymmetric catalysis, highlighting the importance of the nitrogen and oxygen atoms for coordination. rsc.orgnih.gov The lactam oxygen and the pyridine nitrogen in this compound could similarly be part of a chiral ligand framework. The design of such ligands often involves creating C2-symmetric or non-symmetric P,N- or N,N-ligands to control the stereochemical outcome of a reaction. nih.gov

Precursor to Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com These materials have applications in gas storage, separation, and catalysis. The pyridine nitrogen of the this compound scaffold can act as a coordinating site for metal ions, making it a potential building block for MOFs and coordination polymers.

The synthesis of coordination polymers often involves the use of N-donor ligands, such as pyridine derivatives, to link metal centers into one-, two-, or three-dimensional networks. nih.govnih.govrsc.org For instance, mixed-ligand MOFs have been synthesized using pyridine-2,6-dimethanol in combination with other linkers. d-nb.info While the lactam oxygen in this compound is a weaker coordinating atom than the pyridine nitrogen, it could still participate in the formation of the framework structure, potentially leading to novel topologies. The bromo-substituent could also be used for post-synthetic modification of the MOF, allowing for the introduction of additional functional groups. The photophysical properties of coordination polymers can be tuned by the choice of the organic linker, and the incorporation of a chromophoric unit like the pyridyl-piperidone could lead to materials with interesting luminescent properties. researchgate.net

Table 1: Examples of Coordination Polymers with Pyridine-Based Ligands

| Metal Ion | Pyridine-Based Ligand | Resulting Structure | Reference |

|---|---|---|---|

| Zn(II) | N-pyridin-2-yl-N′-pyridin-4-ylmethylene-hydrazine | 3D Supramolecular Assembly | acs.org |

| Mn(II), Co(II), Ni(II), Cu(II) | 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | 2D and 3D Coordination Polymers | nih.gov |

Applications in Functional Materials Research

The unique combination of a polar lactam group and an aromatic pyridine ring in this compound suggests its potential for use in the development of functional materials. N-heterocyclic small molecules are being explored for applications in direct fluorescence cell imaging, and the pyridyl-piperidone core could be a scaffold for developing new fluorescent probes. nih.gov

Furthermore, polymers containing piperidinium groups have been investigated as anion exchange ionomer binders for alkaline fuel cells. mdpi.com Modification of the this compound structure, for example by quaternizing the pyridine nitrogen, could lead to novel materials for ion-exchange membranes. The inherent polarity and potential for hydrogen bonding of the lactam group could also contribute to the material's properties. The development of new functional materials often relies on the synthesis of novel building blocks, and the versatility of this compound makes it a promising candidate for further exploration in this area.

Monomer for Polymer Synthesis

There is no available data in the scientific literature to suggest that This compound has been utilized as a monomer for polymer synthesis. Searches for polymerization reactions involving this specific compound, or closely related analogues for this purpose, did not yield any relevant results. Theoretical possibilities for its use as a monomer exist, for instance, through cross-coupling reactions involving the bromo-substituent on the pyridine ring. However, no studies have been published that demonstrate or explore this potential.

Components in Optoelectronic or Supramolecular Materials

Similarly, there is a lack of information regarding the use of This compound in the development of optoelectronic or supramolecular materials. The pyridine ring in the molecule could theoretically participate in the formation of metal-organic frameworks or hydrogen-bonded supramolecular assemblies. The electronic properties conferred by the bromopyridine group might also suggest potential for investigation in optoelectronic materials. Despite these theoretical considerations, no experimental research or data has been published to support the application of this compound in these areas.

Structure Reactivity and Structure Property Relationships of 1 6 Bromopyridin 2 Yl Piperidin 2 One

Influence of Substituent Effects on Chemical Reactivity

The reactivity of 1-(6-bromopyridin-2-yl)piperidin-2-one is profoundly influenced by the electronic and steric nature of its constituent parts: the 6-bromopyridin-2-yl group and the piperidin-2-one ring.

The pyridine (B92270) ring is inherently electron-deficient due to the electronegative nitrogen atom. The bromine atom at the 6-position further modulates this electronic character through two opposing effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). For halogens, the inductive effect is dominant, which further decreases the electron density on the pyridine ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr), particularly at the carbon atom bonded to the bromine.

The bromine atom serves as an effective leaving group in SNAr reactions. Studies on related 2-halopyridinium ions show that while halides like chloro, bromo, and iodo have similar reactivities, they are all subject to substitution by nucleophiles such as amines. nih.gov Selective amination of 2,6-dibromopyridine (B144722) demonstrates that the C-Br bond is highly susceptible to nucleophilic attack, a reactivity that is central to the synthetic utility of this compound. acs.org This susceptibility makes the compound a valuable precursor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, and Sonogashira couplings), allowing for the introduction of a wide variety of carbon and heteroatom substituents at the 6-position.

From a steric perspective, the bromine atom is positioned ortho to the nitrogen and ortho to the point of attachment of the bulky piperidin-2-one ring. This arrangement creates significant steric hindrance around the C-Br bond, which can influence the approach of nucleophiles and catalysts, potentially affecting reaction rates and the efficacy of certain transformations.

| Structural Feature | Electronic Effect | Steric Effect | Predicted Impact on Reactivity |

|---|---|---|---|

| Pyridine Nitrogen | -I (Inductive Withdrawal) | Moderate | Activates C2/C6 positions for nucleophilic attack; deactivates ring for electrophilic attack. |

| Bromine at C6 | -I > +M (Net Withdrawal) | Significant | Serves as a leaving group in SNAr and cross-coupling reactions; hinders approach to C-Br bond. |

| Piperidin-2-one at C2 | -I, -M (Amide Group) | High | Further deactivates the pyridine ring; sterically shields the C-Br bond and pyridine nitrogen. |

The piperidin-2-one ring, a six-membered lactam, is not planar and can adopt several conformations, including the chair, boat, and twist-boat forms. asianpubs.org The conformational preference is critical as it dictates the three-dimensional shape of the molecule and the accessibility of its reactive sites. For N-acylpiperidines, the conjugation of the nitrogen lone pair with the adjacent carbonyl group and the attached aryl ring introduces partial double-bond character to the N-C(O) and N-aryl bonds. This planarity around the nitrogen can lead to a phenomenon known as pseudoallylic strain, which influences the orientation of substituents on the ring. nih.govblucher.com.br

In the case of this compound, the large aryl substituent at the nitrogen atom significantly influences the ring's conformation. Computational studies on related N-aryl piperidines suggest a preference for conformations that minimize steric clashes. nih.gov The molecule will likely adopt a conformation where the plane of the pyridine ring is twisted relative to the mean plane of the piperidin-2-one ring to alleviate steric repulsion between the ortho-bromine atom and the C6-protons of the piperidinone ring. While chair conformations are often the most stable for simple piperidines, the presence of bulky N-substituents can favor twist-boat or boat conformations to reduce unfavorable steric interactions. researchgate.netrsc.org This conformational lock can, in turn, affect the reactivity by either shielding or exposing the C-Br bond or the lactam carbonyl group to attacking reagents.

| Conformation | Relative Energy (kcal/mol) | Key Features | Reference Principle |

|---|---|---|---|

| Chair | Baseline (often most stable) | Minimizes angle and torsional strain in simple systems. | asianpubs.org |

| Twist-Boat | ~1.5 kcal/mol higher | Can be favored to avoid severe steric clashes (e.g., pseudoallylic strain). | nih.gov |

| Boat | Higher than Chair/Twist-Boat | Adopted to relieve specific flagpole interactions or in highly substituted systems. | rsc.org |

Stereochemical Influence on Reaction Outcomes

The parent molecule, this compound, is achiral. However, the introduction of one or more substituents on the piperidin-2-one ring can create stereocenters, leading to chiral molecules. The stereochemical outcome of reactions involving such substituted derivatives is a critical consideration.

If the piperidin-2-one ring contains a pre-existing stereocenter, subsequent reactions on the ring can proceed with diastereoselectivity. For instance, the alkylation of the enolate derived from the lactam carbonyl would likely occur from the less sterically hindered face, a process known as substrate-controlled stereoselection. Furthermore, the development of modern synthetic methods allows for reagent-controlled stereoselective transformations. For example, the asymmetric hydrogenation of an unsaturated lactam precursor or the enzymatic C-H amidation to form the lactam ring could yield highly enantioenriched products. nih.gov

Another potential source of stereochemistry is atropisomerism. Due to the bulky substituents at the 2- and 6-positions of the pyridine ring, rotation around the N-C(aryl) bond could be significantly hindered. If the rotational barrier is high enough to allow for the isolation of individual rotational isomers (atropisomers) at room temperature, the C-N bond would act as a chiral axis. This atropisomerism can exert powerful stereochemical control over reactions occurring on the lactam ring. researchgate.net

| Reaction Type | Stereochemical Principle | Potential Outcome for a Chiral Derivative | Reference Principle |

|---|---|---|---|

| Enolate Alkylation | Substrate Control | Diastereoselective addition of an electrophile, dictated by the existing stereocenter(s). | researchgate.net |

| Asymmetric Reduction | Reagent Control | Enantioselective reduction of a C=C or C=O bond using a chiral catalyst. | nih.gov |

| Intramolecular Allylation | Ligand Control | Diastereoselective cyclization controlled by the choice of chiral ligand on a metal catalyst. | acs.org |

| Reactions influenced by C-N Atropisomerism | Axial Chirality | The chiral axis directs the approach of a reagent, leading to a highly diastereoselective outcome. | researchgate.net |

Mechanistic Insights from Structural Variations

Varying the structure of this compound and observing the effect on reaction outcomes is a classic strategy for elucidating reaction mechanisms. Palladium-catalyzed cross-coupling reactions serve as an excellent example to illustrate this principle. The generally accepted mechanism involves oxidative addition, transmetalation, and reductive elimination. nih.gov

Structural modifications can provide insight into the rate-determining step of the catalytic cycle:

Varying Piperidin-2-one Ring Substituents: Adding bulky substituents to the piperidin-2-one ring (e.g., at the C3 or C5 positions) would increase the steric bulk around the N-aryl bond. This could hinder the approach of the bulky phosphine-ligated palladium catalyst to the C-Br bond, thereby slowing the reaction and highlighting the steric sensitivity of the catalytic system.

| Structural Variation | Mechanistic Step Probed | Expected Effect on Suzuki Coupling Rate | Rationale |

|---|---|---|---|

| Replacing Br with I | Oxidative Addition | Increase | The C-I bond is weaker and more easily broken by the Pd(0) catalyst. |

| Replacing Br with Cl | Oxidative Addition | Decrease | The C-Cl bond is stronger and less reactive towards oxidative addition. |

| Adding NO₂ to Pyridine Ring | Oxidative Addition | Increase | Electron-withdrawing group makes the C-Br bond more electrophilic and susceptible to attack by Pd(0). |

| Adding a bulky t-butyl group to Piperidinone Ring | Catalyst Approach (Sterics) | Decrease | Increased steric hindrance around the reactive site slows the approach and binding of the palladium catalyst. |

Analytical Methodologies for Detection and Quantification in Research Settings

Chromatographic Techniques

Chromatography is the cornerstone for separating the target compound from impurities, starting materials, or by-products. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for the analysis of non-volatile, polar compounds like 1-(6-Bromopyridin-2-YL)piperidin-2-one. A reversed-phase method is typically developed for purity determination and quantitative assays.

Method development would involve screening various stationary phases (e.g., C18, C8) and mobile phase compositions. A typical mobile phase might consist of an aqueous buffer (such as phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. sielc.comshimadzu.com Gradient elution is often employed to ensure the separation of impurities with a wide range of polarities. Detection is commonly achieved using a UV detector, leveraging the ultraviolet absorbance of the bromopyridine ring system. For enhanced specificity, especially in complex matrices, a mass spectrometer (LC-MS) can be used as the detector.

Validation of the developed HPLC method is performed according to ICH guidelines to ensure it is fit for its intended purpose. iosrphr.orgresearcher.life Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netnih.gov For instance, a validated method for a piperidone analogue of curcumin (B1669340) demonstrated excellent linearity over a wide concentration range and low LOD and LOQ values, which is indicative of a sensitive and reliable assay. researchgate.net

| Parameter | Exemplary Conditions / Acceptance Criteria |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| LOD | ~0.05 µg/mL |

| LOQ | ~0.15 µg/mL |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. cdc.gov Direct analysis of this compound by GC may be challenging due to its relatively high molecular weight and polarity, which could lead to poor peak shape and thermal degradation in the injector port.

To overcome these limitations, chemical derivatization is often employed. jfda-online.comsigmaaldrich.com This process converts the analyte into a more volatile and thermally stable form. researchgate.net For the target compound, silylation is a common strategy. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can react with the active hydrogen on the piperidinone nitrogen (lactam) to form a less polar trimethylsilyl (B98337) (TMS) derivative, which is more amenable to GC analysis. sigmaaldrich.com

The analysis would be performed using a GC system coupled with a mass spectrometer (GC-MS). This provides both chromatographic separation and mass-based identification, which is crucial for confirming the identity of the analyte and any related impurities. nih.gov

| Parameter | Exemplary Conditions |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. researchgate.net SFC is particularly advantageous for the analysis and purification of pharmaceutical compounds, offering faster separations and reduced organic solvent consumption compared to HPLC. researchgate.net

For a polar, heterocyclic compound like this compound, SFC can provide unique selectivity. Stationary phases containing pyridine (B92270) groups, such as 2-ethylpyridine, are highly effective for separating polar and basic compounds with excellent peak shapes, often without the need for additives in the mobile phase. researchgate.netsepax-tech.com The mobile phase typically consists of supercritical CO₂ mixed with a polar organic modifier, such as methanol. researchgate.net

| Parameter | Exemplary Conditions |

|---|---|

| Column | Pyridine-based (e.g., Sepax SFC-Pyridine, 250 x 4.6 mm, 5 µm) sepax-tech.com |

| Mobile Phase | A: Supercritical CO₂ B: Methanol |

| Gradient | 5% to 40% B over 10 minutes |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 265 nm |

Spectrophotometric Methods (e.g., UV-Vis Spectroscopy)

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that contain chromophores. The bromopyridine ring in this compound contains π-electrons that absorb light in the UV region. The UV spectrum of pyridine shows a strong absorption maximum (λmax) around 256-270 nm. researchgate.net The presence of the bromine substituent may cause a slight shift in this absorption maximum.

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the λmax. According to the Beer-Lambert Law, absorbance is directly proportional to the concentration. youtube.com Derivative spectroscopy can also be applied to resolve the analyte's spectral peak from interfering background signals or overlapping spectra of other components in a mixture. youtube.comajpaonline.com

| Concentration (µg/mL) | Absorbance at λmax (~265 nm) |

|---|---|

| 2.0 | 0.152 |

| 4.0 | 0.305 |

| 6.0 | 0.458 |

| 8.0 | 0.610 |

| 10.0 | 0.763 |

Electrochemical Methods for Redox Characterization

Electrochemical methods, such as cyclic voltammetry (CV), can be used to investigate the redox properties of this compound. These techniques provide information about the reduction and oxidation potentials of the molecule, which can be useful for understanding its electronic structure and potential metabolic pathways.

The primary site for electrochemical activity in the target molecule is the carbon-bromine bond on the pyridine ring. Aryl halides are known to undergo electrochemical reduction, where the C-Br bond is cleaved. Cyclic voltammetry experiments would likely show an irreversible reduction peak corresponding to this process. The potential at which this reduction occurs can be measured relative to a reference electrode (e.g., Ag/AgCl). Studies on other brominated organic compounds have shown that such reductive processes are readily characterizable. nih.govnih.gov The pyridine ring itself can also be reduced, typically at more negative potentials. rsc.org

| Parameter | Exemplary Conditions / Observation |

|---|---|

| Technique | Cyclic Voltammetry (CV) |

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Reference Electrode | Ag/AgCl |

| Solvent/Electrolyte | Acetonitrile / 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) |

| Scan Rate | 100 mV/s |

| Observed Process | Irreversible Reduction |

| Peak Reduction Potential (Epc) | -1.8 to -2.5 V vs. Ag/AgCl (for C-Br bond cleavage) |

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and improve efficiency. nih.gov Future research on 1-(6-bromopyridin-2-yl)piperidin-2-one should prioritize the development of more sustainable synthetic protocols. Current methods for creating similar N-substituted piperidones can be resource-intensive. nih.govfigshare.com

Key areas for improvement include:

Solvent Selection: Replacing traditional volatile organic compounds with greener alternatives such as water, supercritical fluids, or bio-based solvents.

Catalysis: Developing highly efficient and recyclable catalysts to minimize waste and energy consumption. For instance, heterogeneous catalysts could simplify product purification. nih.gov The use of amino acids in piperidone synthesis has been explored as a promising green chemistry approach. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing waste. One-pot reactions and tandem processes can significantly improve atom economy. chemrxiv.org

Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasound to reduce reaction times and energy consumption compared to conventional heating. acs.org

A comparative table of potential green synthesis strategies is presented below.

| Strategy | Traditional Approach | Green Alternative | Potential Advantages |

| Solvent | Toluene, Dichloromethane | Water, Ethanol, Ionic Liquids | Reduced toxicity and environmental pollution nih.gov |

| Catalyst | Homogeneous metal catalysts | Heterogeneous catalysts, Biocatalysts | Ease of separation, reusability, mild reaction conditions nih.gov |

| Reaction | Multi-step synthesis with isolation of intermediates | One-pot or tandem reactions | Reduced solvent use, time, and waste generation chemrxiv.org |

| Energy | Conventional heating | Microwave, Sonication | Faster reaction rates, lower energy consumption acs.org |

Exploration of Novel Reactivity Patterns under Mild Conditions (e.g., Photocatalysis, Electrocatalysis)

Modern synthetic methods like photocatalysis and electrocatalysis offer the ability to access novel reactivity under mild conditions, often at room temperature and pressure. acs.org These techniques are particularly relevant for functionalizing heterocyclic compounds.

Visible-Light Photocatalysis: This strategy can be used to generate reactive radical intermediates from the bromopyridine moiety. acs.org For instance, photoredox catalysis could facilitate cross-coupling reactions at the bromine-substituted position or enable C-H functionalization on either ring system, avoiding the need for harsh reagents. nih.govacs.org The use of organic dyes as photocatalysts presents a metal-free, milder alternative for such transformations. acs.orgchim.it